

Methyl 4-methoxybutanoate IUPAC name and structure

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Compound of Interest

Compound Name: **Methyl 4-methoxybutanoate**

Cat. No.: **B1268158**

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An In-depth Technical Guide to **Methyl 4-Methoxybutanoate**

This guide provides a comprehensive overview of **methyl 4-methoxybutanoate**, including its chemical identity according to IUPAC nomenclature, its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **methyl 4-methoxybutanoate**.^{[1][2]} It is also commonly referred to as methyl 4-methoxybutyrate.^{[1][2]}

The chemical structure is defined by the following identifiers:

- Molecular Formula: C₆H₁₂O₃^{[1][2]}
- Canonical SMILES: COCCCC(=O)OC^[1]
- InChI: InChI=1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3^[1]
- InChIKey: VHDGWXQBVWAMJA-UHFFFAOYSA-N^[1]
- CAS Number: 29006-01-7^{[1][2]}

Physicochemical Properties

A summary of key quantitative data for **methyl 4-methoxybutanoate** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	132.16 g/mol	[1]
Boiling Point	162-164 °C at 767 mmHg	[3]
Density	0.969 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.408	[3]

Synthesis of Methyl 4-Methoxybutanoate

This section details the experimental protocol for the synthesis of **methyl 4-methoxybutanoate** from γ -butyrolactone.

Materials and Equipment

- γ -butyrolactone
- Trimethyl orthoformate
- Concentrated sulfuric acid
- Methanol
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Round-bottomed flask
- Condenser
- Magnetic stirrer

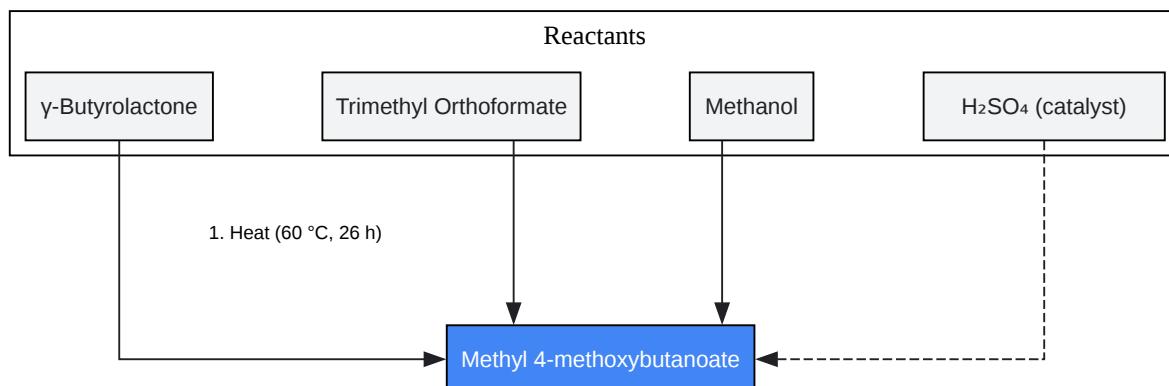
- Heating mantle
- Rotary evaporator
- Separatory funnel
- Distillation apparatus

Experimental Procedure

- A round-bottomed flask is charged with γ -butyrolactone, trimethyl orthoformate (1.9 equivalents), and methanol (4 mL per gram of γ -butyrolactone).[3]
- Concentrated sulfuric acid is carefully added to the mixture (1 mL per 10 mL of γ -butyrolactone).[3]
- The flask is equipped with a condenser and a magnetic stirrer, and the reaction mixture is heated to 60 °C.[3]
- The mixture is stirred at this temperature for 26 hours.[3]
- Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.[3]
- The resulting residue is dissolved in ethyl acetate.[3]
- The organic solution is washed with a saturated sodium bicarbonate solution until the pH of the aqueous layer is 8.[3]
- The crude product, a light yellow oil, is purified by distillation under reduced pressure (boiling point: 163-164 °C at 760 Torr) to yield **methyl 4-methoxybutanoate** as a colorless oil. The reported yield for this procedure is 80%.[3]

Reaction Pathway Diagram

The following diagram illustrates the synthesis of **methyl 4-methoxybutanoate** from γ -butyrolactone.



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Caption: Synthesis of **Methyl 4-methoxybutanoate**.

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References

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